4-Methylpentanal-d7
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Overview
Description
4-Methylpentanal-d7 is a deuterated aldehyde with the molecular formula C6H5D7O. It is an isotopically labeled compound used primarily in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpentanal-d7 can be synthesized through the deuteration of 4-methylpentanal. The process typically involves the use of deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration processes. These processes are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of deuterated solvents and reagents is common in industrial settings to ensure the complete incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanoic acid-d7 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylpentanol-d7 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methylpentanoic acid-d7
Reduction: 4-Methylpentanol-d7
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
4-Methylpentanal-d7 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic disorders.
Medicine: It serves as a tracer in pharmacokinetic studies to monitor the distribution and metabolism of drugs.
Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylpentanal-d7 involves its interaction with molecular targets through its aldehyde group. The deuterium atoms in the compound do not significantly alter its chemical reactivity but provide a distinct isotopic signature that can be detected using analytical techniques. This isotopic labeling allows researchers to track the compound’s behavior in biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
4-Methylpentanal-d7 can be compared with other deuterated aldehydes and non-deuterated analogs:
Similar Compounds:
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for analytical studies. Compared to its non-deuterated analog, 4-Methylpentanal, the deuterated version provides enhanced sensitivity and specificity in nuclear magnetic resonance spectroscopy and other isotopic analysis techniques .
Properties
CAS No. |
1794978-55-4 |
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Molecular Formula |
C₆H₅D₇O |
Molecular Weight |
107.2 |
Synonyms |
4-Methylvaleraldehyde-d7; 4-Methyl-1-pentanal-d7; 4-Methylpentan-1-one-d7; Isocaproaldehyde-d7; Isohexanal-d7; γ-Methylvaleraldehyde-d7; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.